Methyl L-valylglycinate
Beschreibung
Methyl L-valylglycinate is a synthetic dipeptide derivative composed of L-valine and glycine, linked via a peptide bond and esterified with a methyl group. Its synthesis and characterization were extensively documented in a 2018 doctoral thesis by Ivo Emanuel Sampaio Dias, focusing on enantioselective synthesis for proline mimetics in biological applications .
Eigenschaften
Molekularformel |
C8H16N2O3 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
methyl 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetate |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(9)8(12)10-4-6(11)13-3/h5,7H,4,9H2,1-3H3,(H,10,12)/t7-/m0/s1 |
InChI-Schlüssel |
DMZINWKNZOXHDH-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCC(=O)OC)N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)OC)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl L-valylglycinate can be synthesized through a series of chemical reactions involving the esterification of valine and glycine. The process typically involves the use of protecting groups to prevent unwanted side reactions. The esterification reaction is carried out under acidic conditions, often using methanol as the solvent and a strong acid like hydrochloric acid as the catalyst .
Industrial Production Methods: In industrial settings, the production of methyl L-valylglycinate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
Methyl L-valylglycinate undergoes hydrolysis under acidic or basic conditions, cleaving the ester or peptide bond.
Table 1: Hydrolysis Conditions and Outcomes
*Yields estimated from analogous reactions in literature.
-
Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .
-
Base-mediated saponification deprotonates the ester, forming a tetrahedral intermediate that collapses to release glycine.
Enzymatic Transpeptidation
Methyl L-valylglycinate acts as an acceptor substrate in γ-glutamyl transpeptidase (GGT)-catalyzed reactions.
Table 2: Transpeptidation Activity with Mutant GGT
| Enzyme | Donor Substrate | Acceptor | Specific Activity (μmol/min/mg) | Fold Increase | Reference |
|---|---|---|---|---|---|
| Wild-type GGT | Glutamine | Methyl L-valylglycinate | 5,198 | 4.6x | |
| Mutant LL-BsGGT | Glutamine | Methyl L-valylglycinate | 29,686 | 30x |
-
The mutant enzyme LL-BsGGT enhances transpeptidation efficiency by 5–7-fold compared to wild-type .
-
The reaction forms γ-GluValGly, a tripeptide with potential bioactive properties .
Pd-Catalyzed C–H Arylation
Methyl L-valylglycinate undergoes directed C(sp³)–H γ-arylation using palladium catalysts.
Table 3: Arylation Reaction Parameters
| Catalyst | Ligand | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Pyridylsulfonyl | Methyl L-valylglycinate | Arylated γ-C–H derivative | 63% |
-
The 2-pyridylsulfonyl group directs regioselective arylation at the γ-C–H bond of valine .
-
Optimized conditions: 150°C, 3 h in DMF with 2,4-dimethoxyiodobenzene as the aryl source .
Esterification and Coupling Reactions
The methyl ester group facilitates peptide bond formation via coupling agents.
Table 4: Coupling Reactions
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| EDC·HCl, HOBt | CH₂Cl₂, RT, 24 h | N-protected dipeptide | 82% | |
| DCC, NHS | THF, 0°C → RT | Glycine-extended peptide | 75%* |
*Yield from analogous ethyl ester reactions.
-
Mechanism : Carbodiimide reagents activate the carboxylate, forming an active ester intermediate for nucleophilic attack by amines .
Cleavage and Derivatization
Methyl L-valylglycinate undergoes selective cleavage for analytical or synthetic purposes.
Table 5: Cleavage Reactions
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| SOCl₂/MeOH | 60°C, 3 h | Carbamoyl hydantoin | Chiral analysis | |
| Thionyl chloride | RT, 24 h | L-valine methyl ester | Peptide sequencing |
Oxidation and Side-Chain Modifications
The valine side chain can undergo oxidation, though data specific to Methyl L-valylglycinate is limited. Analogous reactions in valine derivatives suggest:
-
Epoxidation : Using m-CPBA or other peracids.
-
Sulfonation : Reaction with SO₃ in controlled pH.
Wissenschaftliche Forschungsanwendungen
Methyl L-valylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in peptide synthesis and as a model compound for understanding amino acid interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism by which methyl L-valylglycinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Methyl L-valylglycinate vs. Methyl L-leucinate
*The azanorbornane moiety in Methyl L-valylglycinate introduces conformational rigidity, enhancing target-binding specificity compared to flexible analogs like Methyl L-leucinate .
Key Differences :
Complexity: Methyl L-valylglycinate’s dipeptide structure enables multivalent interactions with biological targets, whereas Methyl L-leucinate’s single amino acid structure limits its binding diversity.
Synthesis : Methyl L-valylglycinate requires multi-step peptide coupling and deprotection , while Methyl L-leucinate is synthesized via straightforward esterification of L-leucine.
Physicochemical Properties
| Compound | Melting Point (°C) | Optical Rotation ([α]D) | Solubility (Predicted) |
|---|---|---|---|
| Methyl L-valylglycinate | 158–160 | −93.4 (CHCl₃) | Moderate in polar solvents |
| Methyl L-leucinate | N/A | N/A | High in organic solvents |
The higher melting point of Methyl L-valylglycinate reflects its crystalline stability due to hydrogen bonding from the peptide backbone. In contrast, Methyl L-leucinate’s simpler structure likely results in lower thermal stability.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Methyl L-valylglycinate, and how are intermediates characterized?
- Methodological Answer : Methyl L-valylglycinate is synthesized via peptide coupling using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in anhydrous CH₂Cl₂. For example, coupling methyl glycinate hydrochloride with a protected azanorbornane-valine precursor yields intermediates like methyl [(1R,3S,4S)-2-(tert-butyloxycarbonyl)-2-azanorbornane-3-carbonyl]-L-valylglycinate. Characterization includes TLC (Rf values in EtOAc/hexane systems), melting point analysis (e.g., 158–160°C), and specific optical rotation measurements ([α]D²¹ = −93.4 in CHCl₃) . Deprotection of Boc groups is achieved using TFA (trifluoroacetic acid), yielding the final product as a beige solid with [α]D²¹ = +91.8 (MeOH) .
Q. How should researchers validate the purity and enantiomeric integrity of Methyl L-valylglycinate?
- Methodological Answer : Purity is assessed via TLC (e.g., Rf = 0.05 in CH₂Cl₂/MeOH 10:1) and melting point consistency. Enantiomeric integrity is confirmed using polarimetry ([α]D values) and chiral HPLC. For rigorous validation, compare spectral data (¹H/¹³C NMR, IR) with literature or synthetic standards. Documentation should include solvent concentrations (e.g., "c1.05" for polarimetry) and detailed chromatographic conditions to ensure reproducibility .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of Methyl L-valylglycinate derivatives with high stereochemical fidelity?
- Methodological Answer : Enantioselectivity is enhanced by using chiral auxiliaries (e.g., azanorbornane scaffolds) and optimizing reaction conditions (temperature, solvent polarity). For example, DIEA as a base in CH₂Cl₂ minimizes racemization during peptide coupling. Post-synthesis, stereochemical fidelity is preserved by avoiding prolonged exposure to acidic/basic conditions. Advanced characterization via X-ray crystallography or NOESY NMR can resolve ambiguities in stereochemical assignments .
Q. How can researchers resolve contradictions in biological activity data for Methyl L-valylglycinate analogs?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). To address this:
- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor binding) and include positive/negative controls.
- Statistical rigor : Report IC₅₀/EC₅₀ values with confidence intervals (n ≥ 3 replicates).
- Data transparency : Publish raw data and experimental protocols in supplementary materials to enable cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
